molecular formula C6H3Br2N3 B1144083 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine CAS No. 1352395-84-6

3,5-dibromo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1144083
CAS No.: 1352395-84-6
M. Wt: 276.919
InChI Key: RNDCPNRGQLGNGC-UHFFFAOYSA-N
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Description

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of bromine atoms at the 3 and 5 positions of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.

    Coupling Products: Biaryl compounds with various substituents.

    Reduction Products: The corresponding hydrogenated pyrazolopyridine.

Scientific Research Applications

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-dibromo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to the ATP-binding site, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
  • 3,6-Dibromo-1H-pyrazolo[4,3-b]pyridine
  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
  • 3-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

Uniqueness

3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positioning of the bromine atoms, which can significantly influence its reactivity and interaction with biological targets. This specific substitution pattern can enhance its potency and selectivity as a kinase inhibitor compared to other similar compounds .

Properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDCPNRGQLGNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276239
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352395-84-6
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352395-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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